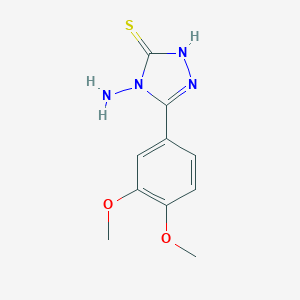

4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDXESRWIPPBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357592 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125866-62-8 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview and detailed procedural insights into the synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to offer not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations, ensuring both reproducibility and safety.

Introduction and Significance

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group and an amino group at positions 3 and 4, respectively, of the triazole ring, along with a substituted phenyl moiety at position 5, gives rise to a molecule with multiple potential coordination sites for biological targets. The 3,4-dimethoxyphenyl substituent, in particular, is a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide will delineate a reliable and well-established pathway for the synthesis of the title compound, starting from readily available precursors.

Overall Synthesis Pathway

The synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through a well-established three-step sequence. This pathway offers a logical and efficient route to the target molecule, with each step being mechanistically understood and generally providing good yields.

Caption: Overall synthetic route to the target compound.

Step-by-Step Experimental Protocol and Mechanistic Insights

This section provides a detailed experimental procedure for each step of the synthesis, accompanied by an explanation of the underlying reaction mechanisms.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Hydrazide

The initial step involves the conversion of a 3,4-dimethoxybenzoic acid derivative, typically the methyl or ethyl ester, into the corresponding hydrazide. This is a standard nucleophilic acyl substitution reaction.

Protocol: A mixture of methyl 3,4-dimethoxybenzoate (1 mole equivalent) and hydrazine hydrate (3 mole equivalents) is refluxed in ethanol for a specified duration.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated 3,4-dimethoxybenzoyl hydrazide is collected by filtration, washed with cold ethanol, and dried.[2]

Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of alcohol (methanol or ethanol) to yield the more stable hydrazide. The use of excess hydrazine hydrate drives the equilibrium towards the product.

Step 2: Formation of Potassium 3-(3,4-dimethoxybenzoyl)dithiocarbazate

This step involves the reaction of the synthesized hydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide.

Protocol: 3,4-Dimethoxybenzoyl hydrazide (1 mole equivalent) is dissolved in absolute ethanol, and a solution of potassium hydroxide (1.5 mole equivalents) in ethanol is added while cooling in an ice bath.[2] Carbon disulfide (1.9 mole equivalents) is then added dropwise with continuous stirring. The reaction mixture is stirred for several hours at room temperature. The resulting potassium dithiocarbazinate salt precipitates out of the solution and is collected by filtration, washed with anhydrous ether, and used in the next step without further purification.[2]

Mechanism: The reaction is initiated by the deprotonation of the hydrazide by potassium hydroxide, which increases its nucleophilicity. The resulting anion then attacks the electrophilic carbon atom of carbon disulfide. The intermediate dithiocarbazic acid is then deprotonated by the base to form the stable potassium salt.

Step 3: Cyclization to 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The final step is the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate to form the desired 1,2,4-triazole ring.

Protocol: A suspension of potassium 3-(3,4-dimethoxybenzoyl)dithiocarbazate (1 mole equivalent) and hydrazine hydrate (2-3 mole equivalents) in water is refluxed for several hours.[3] During the reaction, the evolution of hydrogen sulfide gas is observed. After completion of the reaction (monitored by TLC), the solution is cooled and acidified with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6. The precipitated crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[4]

Mechanism: The cyclization is believed to proceed through a series of intramolecular nucleophilic addition and elimination reactions. The terminal amino group of hydrazine attacks one of the thione carbons of the dithiocarbazate, followed by the elimination of a molecule of hydrogen sulfide. A subsequent intramolecular cyclization involving the other nitrogen of the hydrazine and the remaining thione group, followed by tautomerization, leads to the formation of the stable 4-amino-1,2,4-triazole-3-thiol ring system.[5][6]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | % Yield (Typical) |

| 3,4-Dimethoxybenzoyl Hydrazide | C₉H₁₂N₂O₃ | 196.21 | 145-147 | White crystalline solid | 80-90% |

| 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₀H₁₂N₄O₂S | 252.29 | ~212-214[2] | White to off-white crystals | 60-70%[2] |

Experimental Workflow Visualization

The following diagram illustrates the key stages and processes in the synthesis workflow.

Caption: Key stages of the synthesis workflow.

Safety and Handling Precautions

The synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the use of hazardous chemicals that require strict safety protocols.

-

Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen.[7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[7][8]

-

Carbon Disulfide: This is a highly flammable and toxic liquid with a low boiling point.[10] All operations involving carbon disulfide must be conducted in a fume hood, away from any sources of ignition.[10] It is also harmful if inhaled, ingested, or absorbed through the skin.[10] Appropriate PPE is mandatory.

-

Potassium Hydroxide: This is a corrosive solid and should be handled with care to avoid contact with skin and eyes.

-

Hydrogen Sulfide: This gas is evolved during the final cyclization step and is highly toxic and flammable. The reaction must be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[7][8][9][10][11]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. By understanding the underlying chemical principles and adhering to the prescribed experimental procedures and safety precautions, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The versatility of this synthetic route also allows for the preparation of a diverse library of related analogs by varying the starting substituted benzoic acid.

References

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2024). Ginekologia i Poloznictwo. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

-

4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (2023). Preprints.org. [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2024). National Institutes of Health. [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2023). Preprints.org. [Link]

-

A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]

-

Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). (n.d.). Cole-Parmer. [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Carbon disulfide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.nl [fishersci.nl]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

synthesis and characterization of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure known for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details a robust, multi-step synthetic pathway, explains the chemical principles behind each step, and outlines the analytical techniques required for structural elucidation and purity confirmation. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,2,4-triazole ring system is particularly noteworthy.[1] This five-membered ring containing three nitrogen atoms and two carbon atoms is a key pharmacophore in numerous clinically approved drugs, such as the antifungal agents fluconazole and itraconazole.[2] The incorporation of both a soft sulfur donor atom (in the thiol group) and hard nitrogen donor atoms provides these molecules with excellent coordinating capabilities, making them versatile ligands for metal ions and active sites in biological systems.[1][3]

The title compound, 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, combines this potent triazole core with a 3,4-dimethoxyphenyl substituent. The dimethoxybenzene moiety, derived from the naturally occurring and readily available veratric acid, is also a common feature in biologically active molecules, often enhancing lipophilicity and modulating metabolic stability.[4] This guide provides a detailed, field-proven methodology for its synthesis and characterization.

Synthetic Strategy and Rationale

The synthesis of the target triazole is achieved through a well-established, three-step sequence starting from 3,4-dimethoxybenzoic acid (veratric acid). This pathway is designed for efficiency and reliability, proceeding through stable, isolable intermediates.

The core logic of this synthesis involves building the triazole ring system methodically:

-

Formation of a Hydrazide: The initial carboxylic acid is converted into a hydrazide. This step activates the carbonyl group and introduces the first key nitrogen-nitrogen bond necessary for the triazole ring.

-

Dithiocarbazinate Salt Formation: The hydrazide is then reacted with carbon disulfide. This reaction introduces the carbon atom that will become C3 of the triazole ring and the sulfur atom for the thiol group, forming a potassium dithiocarbazinate salt intermediate.[1]

-

Cyclization: The final and crucial step is the ring closure reaction. The addition of excess hydrazine hydrate facilitates the intramolecular cyclization of the dithiocarbazinate salt, with the hydrazine acting as the source for the N4 atom and its appended amino group, ultimately forming the stable 4-amino-1,2,4-triazole-3-thiol ring system.[5][6]

Detailed Experimental Protocols

Disclaimer: All chemical procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 3,4-Dimethoxybenzoic Acid Hydrazide

Rationale: This initial step converts the relatively unreactive carboxylic acid into a more versatile hydrazide intermediate. The common method involves an initial esterification of the carboxylic acid followed by hydrazinolysis.[5][7] The ester, typically a methyl or ethyl ester, is more susceptible to nucleophilic attack by hydrazine than the free acid.

Protocol:

-

Esterification: To a solution of 3,4-dimethoxybenzoic acid (18.22 g, 100 mmol) in methanol (200 mL), add concentrated sulfuric acid (2 mL) dropwise while cooling in an ice bath.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water (300 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Extract the resulting methyl 3,4-dimethoxybenzoate with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the crude ester, which can be used directly in the next step.

-

Hydrazinolysis: Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol (150 mL).

-

Add hydrazine hydrate (99%, 15 mL, ~300 mmol) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The product, being less soluble, will often precipitate out upon cooling.

-

Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain pure 3,4-dimethoxybenzoic acid hydrazide as a white crystalline solid.

Step 2: Synthesis of Potassium 3-(3,4-dimethoxybenzoyl)dithiocarbazinate

Rationale: This step builds the core backbone that will be cyclized. The lone pair on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a strong base (KOH) deprotonates the intermediate, forming a stable potassium salt.[1]

Protocol:

-

In a 250 mL flask, dissolve 3,4-dimethoxybenzoic acid hydrazide (19.62 g, 100 mmol) and potassium hydroxide (8.4 g, 150 mmol) in absolute ethanol (150 mL) with stirring, cooling the mixture in an ice bath.

-

To this cold, stirred solution, add carbon disulfide (9.0 mL, 150 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12-16 hours.

-

The precipitated yellow potassium salt is collected by filtration.

-

Wash the solid product with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the salt under vacuum. This intermediate is typically used in the next step without further purification.[1]

Step 3: Synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Title Compound)

Rationale: This is the key ring-forming step. The potassium dithiocarbazinate salt is heated with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the thiocarbonyl carbon, leading to the elimination of H₂S and water and subsequent intramolecular cyclization to form the thermodynamically stable 1,2,4-triazole ring.[5][6]

Protocol:

-

Suspend the potassium dithiocarbazinate salt from the previous step (approx. 100 mmol) in water (150 mL).

-

Add hydrazine hydrate (99%, 20 mL, ~400 mmol) to the suspension.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. During this time, the evolution of hydrogen sulfide gas (H₂S) may be observed (perform in a well-ventilated fume hood). The color of the solution typically changes as the reaction progresses.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a crystalline solid.[8]

Structural Characterization

Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic methods and physical property measurements.

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for the title compound, based on literature values for analogous structures and chemical principles.[1][5][8]

| Property / Technique | Expected Result | Rationale / Key Features |

| Molecular Formula | C₁₀H₁₂N₄O₂S | Calculated from the structure.[8] |

| Molecular Weight | 252.30 g/mol | Calculated from the molecular formula.[8] |

| Melting Point | ~212 °C | As reported for this specific compound.[8] |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H str.)~2600-2550 (S-H str.)~1630 (C=N str.)~1580 (N-H bend)~1250, 1020 (C-O str.) | Appearance of characteristic N-H stretches for the amino group, a weak S-H stretch for the thiol, and the C=N imine stretch of the triazole ring. Asymmetric and symmetric C-O stretches for the methoxy groups are also expected.[5] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH)~7.2-7.5 (m, 3H, Ar-H)~5.8 (s, 2H, NH₂)~3.85 (s, 6H, 2x OCH₃) | The thiol proton is typically broad and downfield. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring. The amino protons appear as a singlet. The two methoxy groups are expected to be sharp singlets.[1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S)~150 (C-Ar)~148-150 (Ar C-O)~110-120 (Ar C-H)~125 (Ar C-C)~56 (OCH₃) | The thione carbon (C3) appears significantly downfield. The carbon attached to the aryl group (C5) and the aromatic carbons are observed in their expected regions. The two methoxy carbons will appear as a single peak around 56 ppm.[9] |

| Mass Spectrometry (ESI+) | m/z = 253.07 [M+H]⁺ | The protonated molecular ion peak should be the base peak, confirming the molecular weight of the compound. |

Applications and Future Directions

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have demonstrated a remarkable range of biological activities. Studies on analogous compounds have reported promising results in areas such as:

-

Antimicrobial and Antifungal Activity: The triazole core is a well-known antifungal pharmacophore, and many derivatives exhibit potent activity against various bacterial and fungal strains.[6]

-

Antioxidant Properties: The thiol group can participate in redox reactions, and some derivatives have shown significant free radical scavenging activity.[5]

-

Anticancer Activity: The ability of the heterocyclic system to coordinate with metal ions essential for cell proliferation has made these compounds interesting candidates for anticancer drug development.[1]

The title compound serves as a valuable scaffold for further chemical modification. The amino and thiol groups provide reactive handles for the synthesis of a diverse library of derivatives, such as Schiff bases or S-alkylated compounds, enabling extensive structure-activity relationship (SAR) studies.[5][10]

Conclusion

This guide has presented a detailed and reliable protocol for the synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The described three-step method is efficient and utilizes readily available starting materials. Furthermore, a comprehensive characterization workflow using standard analytical techniques has been outlined to ensure the structural integrity and purity of the final product. This molecule represents a versatile platform for the development of new therapeutic agents, and the methodologies described herein provide a solid foundation for researchers in medicinal chemistry and drug discovery.

References

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212.

-

Yaseen, R. S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences and Medicine, 6(5), 613-619.

-

Hussein, M. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 27(1).

-

Demchenko, A. M., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 273-278.

-

Lozynskyi, A., et al. (2002). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 57(5), 305-9.

-

Singh, B., & Kumar, J. (2015). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 31(2), 857-864.

-

Al-wsab, B. A. M., et al. (2023). Synthesis and X-ray studies of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)ethan-1-one. Preprints.org.

-

Echemi. (n.d.). 4-amino-5-(3,4-dimethoxy-phenyl)-4h-[5][6][10]triazole-3-thiol. Retrieved January 27, 2026.

-

Kumar, A., et al. (2019). A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Letters, 21(20), 8149-8152.

-

Vihita Drugs & Intermediates. (n.d.). Veratric Acid(3,4-Dimethoxybenzoic Acid). Retrieved January 27, 2026.

-

Al-Amiery, A. A., et al. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 14(1), 16301.

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 125866-62-8) and its Analogs: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 125866-62-8), a member of the promising class of 1,2,4-triazole-3-thiol derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.[1] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with various substitutions on the phenyl ring at the 5-position, gives rise to a class of compounds with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[2][3] This guide will focus on the 3,4-dimethoxyphenyl substituted derivative, a compound with potential therapeutic value.

Molecular Structure and Physicochemical Properties

The core structure of the target compound features a 1,2,4-triazole ring substituted with an amino group, a thiol group, and a 3,4-dimethoxyphenyl group. The presence of the thiol group allows for the existence of a tautomeric thione form.

Structure of 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol:

Caption: Chemical structure of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Physicochemical Properties:

While experimentally determined data for this specific compound are limited, predicted properties and data from closely related analogs provide valuable insights.

| Property | Value | Source |

| CAS Number | 125866-62-8 | N/A |

| Molecular Formula | C₁₀H₁₂N₄O₂S | N/A |

| Molecular Weight | 252.3 g/mol | [4] |

| Melting Point | Not available | N/A |

| Boiling Point | 377.4 ± 52.0 °C (Predicted) | N/A |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from related compounds |

Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols

The synthesis of this class of compounds is generally achieved through a multi-step process starting from a substituted benzoic acid. The general synthetic route is outlined below.

Caption: General synthetic workflow for 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core, which can be adapted for the 3,4-dimethoxyphenyl derivative by starting with 3,4-dimethoxybenzoic acid.[5][6]

Step 1: Synthesis of Benzoic Acid Hydrazide

-

A mixture of methyl benzoate and hydrazine hydrate is refluxed.

-

The resulting solid is collected and recrystallized from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

The synthesized benzoic acid hydrazide is dissolved in a solution of potassium hydroxide in ethanol.

-

Carbon disulfide is added dropwise to the cooled solution.

-

The resulting potassium dithiocarbazinate salt precipitates and is collected.

Step 3: Cyclization to form the 1,2,4-Triazole-3-thiol

-

A suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water is refluxed.

-

The completion of the reaction is monitored by the cessation of hydrogen sulfide evolution.

-

The reaction mixture is cooled and acidified to precipitate the final product, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Potential Biological Activities and Therapeutic Applications

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated a wide array of pharmacological activities, suggesting the therapeutic potential of the core scaffold.

Antimicrobial and Antifungal Activity

Several studies have reported the promising antimicrobial and antifungal activities of this class of compounds.[3][6] The mechanism is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the triazole ring is a key feature in many commercial antifungal agents.[1]

Experimental Protocol: Agar-Well Diffusion Assay for Antimicrobial Screening

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the plates with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a solution of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.[6]

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, and derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents.[1] Their mechanism of action may involve the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.

Anti-inflammatory Activity

A study on related 1,2,4-triazole-5-thiol derivatives, including a compound with the 3,4-dimethoxyphenyl substitution, has shown anti-inflammatory activity.[7] The mechanism is likely related to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.

Antioxidant Activity

The antioxidant potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][8] The presence of the thiol and amino groups can contribute to the radical scavenging properties of these molecules.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a series of test tubes, mix different concentrations of the test compound with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid is commonly used as a positive control.[5][8]

Structure-Activity Relationships and Future Directions

The biological activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of the substituents on the phenyl ring. For instance, the presence of electron-donating groups like methoxy groups at the 3 and 4 positions of the phenyl ring in the target compound (CAS 125866-62-8) may modulate its electronic properties and biological activity.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the specific biological activities of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent.

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties will be essential for any drug development program.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.

Conclusion

4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its analogs represent a versatile and promising class of heterocyclic compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and diverse biological activities make them attractive candidates for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of their chemistry, synthesis, and biological potential, serving as a valuable resource for researchers dedicated to the development of novel therapeutics.

References

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 4. 4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Technical Guide to the Structural Elucidation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic compound, 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of Structural Integrity in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific compound of interest, 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, incorporates the biologically significant 3,4-dimethoxyphenyl (veratryl) moiety, suggesting potential for unique biological interactions. Accurate and unambiguous structure determination is the bedrock of any drug discovery program, ensuring that biological data is correctly attributed to the molecular entity and enabling meaningful structure-activity relationship (SAR) studies. This guide will detail a systematic approach to confirming the molecular architecture of this triazole derivative, emphasizing the synergy between synthetic strategy and spectroscopic analysis.

Part 1: Synthetic Pathway as the First Clue to Molecular Structure

The proposed structure is most commonly accessed through a well-established synthetic route, which in itself provides a logical framework for the final molecular arrangement. The synthesis typically proceeds via a multi-step sequence, starting from 3,4-dimethoxybenzoic acid. Understanding this pathway is crucial as the structure of the final product is a direct consequence of the chemical transformations involved.

Experimental Protocol: Synthesis of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

-

Step 1: Esterification of 3,4-Dimethoxybenzoic Acid.

-

3,4-dimethoxybenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 3,4-dimethoxybenzoate. The reaction is monitored by thin-layer chromatography (TLC).

-

-

Step 2: Formation of 3,4-Dimethoxybenzoyl Hydrazide.

-

The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to produce 3,4-dimethoxybenzoyl hydrazide.[2]

-

-

Step 3: Synthesis of the Potassium Dithiocarbazinate Salt.

-

The acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise while maintaining a low temperature. This reaction yields the potassium salt of 3,4-dimethoxybenzoyl dithiocarbazinate.[2]

-

-

Step 4: Cyclization to Form the Triazole Ring.

-

The potassium salt is refluxed with an excess of hydrazine hydrate. The reaction involves the cyclization and elimination of hydrogen sulfide, leading to the formation of the 4-amino-1,2,4-triazole ring.[2] Upon cooling and acidification with a dilute acid (e.g., HCl), the desired product, 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, precipitates and can be purified by recrystallization.

-

Caption: Workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to obtain an accurate mass measurement, which can be used to determine the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₁₂N₄O₂S

-

Molecular Weight: 252.30 g/mol

-

Expected [M+H]⁺ Ion: An intense peak at m/z 253.0757 in the positive ion mode ESI-MS spectrum.

The observation of the correct molecular ion peak and its isotopic pattern, along with the accurate mass measurement from HRMS, provides unequivocal evidence for the elemental composition of the synthesized compound.

Part 3: Tautomerism - A Key Structural Consideration

A critical aspect of the structure elucidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in two interconverting forms: the thiol form and the thione form.

Caption: Thiol-Thione Tautomerism in the triazole. (Note: As a text-based AI, I cannot generate images. Please replace the placeholder image links with actual chemical structure images of the thiol and thione forms.)

The spectroscopic data, particularly from IR and ¹H NMR, are crucial in determining the predominant tautomer in the solid state and in solution. As discussed, the presence of an S-H stretch in the IR and a downfield, exchangeable proton in the ¹H NMR spectrum are strong indicators of the thiol form. Conversely, the absence of these signals and the appearance of a strong C=S absorption in the IR would suggest the thione form.

Conclusion

The structural elucidation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a systematic process that integrates synthetic chemistry with modern spectroscopic techniques. By carefully analyzing the data from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and by considering the possibility of tautomerism, a definitive and unambiguous structural assignment can be made. This rigorous characterization is fundamental to advancing the study of this and other novel heterocyclic compounds in the pursuit of new therapeutic agents.

References

-

Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-211.

-

Klimesova, V., et al. (2002). 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 57(5), 299-304.

-

Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org.

-

Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3]triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

-

Demirbas, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

The Ascendant Therapeutic Promise of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole nucleus, particularly its 3-thiol derivatives, has emerged as a "privileged scaffold"[1]. This distinction is born from its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives. These compounds are not merely academic curiosities; they represent a promising frontier in the development of next-generation therapeutics to combat a spectrum of human ailments, from life-threatening cancers and infectious diseases to debilitating neurological disorders.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological potential of 1,2,4-triazole-3-thiol derivatives. Moving beyond a superficial overview, we will dissect the synthetic strategies, delve into the nuanced mechanisms of action, and present the quantitative data that underscore their therapeutic promise. As a self-validating system of knowledge, this guide is grounded in authoritative references and provides detailed experimental protocols to empower your own research endeavors.

I. The Architectural Blueprint: Synthesis of the 1,2,4-Triazole-3-thiol Core

The therapeutic potential of any scaffold is intrinsically linked to its synthetic accessibility. Fortunately, 1,2,4-triazole-3-thiol derivatives can be efficiently synthesized through several methodologies, with two primary routes dominating the landscape.

The classical and most prevalent approach involves the cyclization of thiosemicarbazide precursors. This method is robust and has been the workhorse for generating a vast library of derivatives[2]. A more recent and innovative method utilizes polyphosphate ester (PPE) as a cyclizing agent, offering a streamlined, two-step process that begins with the acylation of a thiosemicarbazide followed by an alkali-mediated cyclodehydration[3].

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The PPE method, for instance, has proven particularly advantageous when the corresponding hydrazides required for the classical approach are challenging to synthesize[4].

Experimental Protocol: A Representative Synthesis of a 5-Aryl-4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol outlines a typical synthesis of a 1,2,4-triazole-3-thione derivative, a tautomeric form of the 1,2,4-triazole-3-thiol, which is often the focus of synthetic and biological studies.

Objective: To synthesize 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Materials:

-

4-chlorobenzhydrazide

-

Phenyl isothiocyanate

-

Anhydrous ethanol

-

Sodium hydroxide (2M)

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating plate

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Procedure:

Step 1: Synthesis of 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4-chlorobenzhydrazide in 50 mL of anhydrous ethanol.

-

To this solution, add 10 mmol of phenyl isothiocyanate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Cyclization to 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Suspend 5 mmol of the 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide intermediate in 50 mL of a 2M aqueous sodium hydroxide solution.

-

Reflux the mixture for 6-8 hours. The solid will gradually dissolve as the cyclization proceeds.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The cyclized product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with distilled water until the washings are neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using FTIR (to observe characteristic C=S and N-H stretches) and NMR (¹H and ¹³C) spectroscopy.

II. A Spectrum of Biological Warfare: The Multifaceted Activities of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold is a chameleon in the biological arena, demonstrating a remarkable breadth of activities. This versatility stems from the core's ability to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding and dipole interactions[1]. The presence of the thiol/thione group is particularly significant, as it often enhances the biological potency compared to the parent triazole[1].

A. The Battle Against Cancer: A Multi-pronged Attack

Derivatives of 1,2,4-triazole-3-thiol have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines[5]. Their mechanism of action is not monolithic but rather a multi-pronged assault on cancer cell proliferation and survival.

1. Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A key strategy in cancer chemotherapy is the disruption of the microtubule network, which is essential for cell division. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization[6][7]. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[4][6].

2. Interception of Signaling Cascades: Kinase Inhibition

Aberrant signaling through protein kinases is a hallmark of many cancers. Certain 1,2,4-triazole-3-thiol derivatives have been shown to inhibit key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase[8]. By blocking the activity of these enzymes, the derivatives can halt the downstream signaling pathways that drive cell growth and proliferation.

3. Induction of Programmed Cell Death: The Apoptotic Pathway

Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. 1,2,4-triazole-3-thiol derivatives have been shown to trigger apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2[4].

Caption: Anticancer Mechanisms of 1,2,4-Triazole-3-thiol Derivatives.

Table 1: Anticancer Activity of Representative 1,2,4-Triazole-3-thiol Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 8c | MCF-7 (Breast) | 3.6 | EGFR Inhibition, Tubulin Inhibition | [8] |

| 8d | HepG2 (Liver) | Not specified | BRAF Inhibition, Tubulin Inhibition | [8] |

| 103h | Jurkat (Leukemia) | 0.003-0.02 | Tubulin Polymerization Inhibition, Apoptosis Induction | [4] |

| IV | SGC-7901 (Gastric) | 0.21 | Tubulin Polymerization Inhibition | [6] |

B. Combating Infectious Diseases: A Broad Antimicrobial Arsenal

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,2,4-Triazole-3-thiol derivatives have demonstrated potent activity against a wide range of pathogenic bacteria and fungi[9][10].

1. Antifungal Activity: Targeting Ergosterol Biosynthesis

A well-established mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[11][12]. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function[11].

Caption: Antifungal Mechanism of 1,2,4-Triazole-3-thiol Derivatives.

2. Antibacterial Activity: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs[13]. Some 1,2,4-triazole derivatives have been shown to inhibit bacterial DNA gyrase, leading to the cessation of DNA synthesis and bacterial cell death[13][14]. The triazole moiety can act as a bioisostere for the carboxylic acid group found in quinolone antibiotics, enabling it to interact with the enzyme-DNA complex[13].

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| 5e | Staphylococcus aureus | < Standard | Not specified | [9] |

| 5n | Microsporum gypseum | < Standard | Not specified | [9] |

| TRN4 | Pseudomonas aeruginosa | Moderate Inhibition | Not specified | [10] |

| BDM71403 | Mycobacterium tuberculosis | Potent | DNA Gyrase Inhibition | [14] |

C. Quelling Neurological Storms: Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. A significant portion of patients exhibit resistance to current antiepileptic drugs, highlighting the need for novel therapeutic strategies. 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of anticonvulsant agents[15][16].

1. Modulation of Ion Channels: Targeting Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs)[17][18]. By stabilizing the inactivated state of these channels, the drugs reduce the repetitive firing of neurons that underlies seizure activity. Docking studies have suggested that 1,2,4-triazole-3-thione derivatives can bind within the channel pore, thereby exerting their anticonvulsant effects[17].

2. Enhancement of Inhibitory Neurotransmission: The GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. While the direct interaction of 1,2,4-triazole-3-thiol derivatives with GABA-A receptors is still under investigation, some studies suggest a potential modulation of this system, contributing to their overall anticonvulsant profile[15][19].

Experimental Workflow: Screening for Anticonvulsant Activity

Caption: Workflow for Anticonvulsant Activity Screening.

III. Structure-Activity Relationships: Tailoring for Potency and Selectivity

The biological activity of 1,2,4-triazole-3-thiol derivatives can be finely tuned by modifying the substituents at various positions on the triazole ring and the exocyclic thiol group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Substituents on the Aromatic Rings: The nature and position of substituents on any aryl rings attached to the triazole core significantly influence activity. For instance, in some anticancer derivatives, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) can enhance antitumor activity[2]. In anticonvulsant derivatives, a substituent at the para position of a phenyl ring attached to the triazole nucleus has been shown to be favorable for activity[20].

-

The N-4 Position: The substituent at the N-4 position of the triazole ring plays a critical role in determining the biological profile. Alkyl chains of specific lengths at this position have been found to be essential for strong interactions with voltage-gated sodium channels in anticonvulsant derivatives[17].

-

The Thiol Group: The exocyclic thiol group is a key pharmacophoric feature and a site for further derivatization. S-alkylation can lead to compounds with altered solubility, membrane permeability, and target engagement.

IV. Concluding Remarks and Future Directions

The 1,2,4-triazole-3-thiol scaffold has unequivocally established itself as a cornerstone in the edifice of modern medicinal chemistry. The breadth of its biological activities, coupled with its synthetic tractability, positions it as a highly attractive starting point for the development of novel therapeutics. The insights into their mechanisms of action, from the disruption of microbial cell walls and the cytoskeleton of cancer cells to the modulation of neuronal ion channels, provide a rational basis for future drug design.

The path forward lies in the continued exploration of the chemical space around this versatile core. The synthesis of new derivatives, guided by a deep understanding of SAR and computational modeling, will undoubtedly yield compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. As we continue to unravel the intricate molecular interactions of these compounds, the full therapeutic potential of 1,2,4-triazole-3-thiol derivatives will undoubtedly be realized, offering new hope for patients worldwide.

References

- Jasim AM, Omar TN-A, Abdulhadi SL. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. 2024.

- Bektaş, H., et al.

- Parlak, A., et al. Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. 2022.

- Jubie, S., et al. An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2017.

- Sharma, D., et al. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. 2016.

- Yıldırım, S., et al. Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine. 2024.

- Iyidogan, Y., et al. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs). Bioorganic Chemistry. 2024.

- Youssif, B. G. M., et al. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. 2018.

- Alyahyaoy, H. A., et al. synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.

- Šermukšnytė, A., et al. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. 2022.

- Holota, S., et al. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. 2021.

- Cao, S., et al. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry. 2023.

- Abdel-Aziz, M., et al. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry. 2020.

- Giovannoni, M. P., et al. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2021.

- Plech, T., et al. Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies. European Journal of Pharmaceutical Sciences. 2019.

- Strzelecka, M., & Świątek, P. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021.

- Abdel-Maksoud, M. S., et al.

- Al-Ostath, A., et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. 2021.

- Kaplaushenko, A. H., et al. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

- Plech, T., et al. Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies.

- Kumar, S., et al. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design. 2023.

- Plech, T., et al. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules. 2014.

- Romagnoli, R., et al. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. 2013.

- Abdel-Maksoud, M. S., et al. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors.

- Liu, X.-H., et al. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances. 2016.

- Alyahyaoy, H. A., et al. Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives.

- Kaplaushenko, A., et al. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Pharmaceutical Journal of Ukraine. 2024.

- Al-Ghamdi, S., et al. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Bioorganic Chemistry. 2022.

- Kaur, R., et al. Recent developments on triazole nucleus in anticonvulsant compounds: a review. RSC Advances. 2016.

-

Kochikyan, T. V., et al. Synthesis of Novel 1,3-Substituted 1H-[2][4][21]-Triazole-3-Thiol Derivatives. ResearchGate. 2010.

- Plech, T., et al. Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione- based compounds. PubMed. 2014.

- Karpenko, A. V., et al.

- Plech, T., et al.

- Brossier, F., et al. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. iScience. 2024.

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. mdpi.com [mdpi.com]

- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 21. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

An In-depth Technical Guide to the Solubility of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of the solubility of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical process design, this document outlines the theoretical considerations, experimental methodologies, and data interpretation relevant to this specific molecule. While direct solubility data for this compound is not extensively published, this guide synthesizes information on structurally related compounds and established scientific principles to provide a robust framework for its solubility assessment.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, understanding its solubility profile in various solvents is paramount for its progression through the research and development pipeline. Poor aqueous solubility can lead to low bioavailability, necessitating complex formulation strategies.[1][2] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol possesses several key functional groups that influence its interaction with different solvents:

-

1,2,4-Triazole Ring: This heterocyclic core contains nitrogen atoms that can act as hydrogen bond acceptors, potentially contributing to solubility in protic solvents.

-

Amino Group (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water and alcohols.

-

Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding. It also introduces a degree of polarity.

-

3,4-Dimethoxyphenyl Group: This bulky, relatively non-polar aromatic ring with two methoxy groups will significantly influence solubility. The phenyl ring itself is hydrophobic, while the methoxy groups can act as hydrogen bond acceptors. The overall effect is a contribution to solubility in less polar organic solvents.

Based on this structure, it is anticipated that 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol will exhibit limited solubility in water and higher solubility in polar aprotic and some polar protic organic solvents.

Caption: Chemical structure of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis of the Core Moiety

The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core is a well-established chemical pathway. A common synthetic route involves the reaction of a benzoic acid hydrazide with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt.[3][4] This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[3][4] For the title compound, the starting material would be 3,4-dimethoxybenzoic acid hydrazide.

Caption: Generalized synthesis workflow for the triazole core.

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is essential. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard.[5] This methodology is recommended by regulatory bodies such as the International Council for Harmonisation (ICH) for biopharmaceutics classification.[6][7][8]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[5] Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined analytically.

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be investigated, including:

-

Aqueous Buffers: pH 1.2, 4.5, and 6.8 to mimic physiological conditions, as per ICH guidelines.[6][8]

-

Polar Protic Solvents: e.g., Methanol, Ethanol, Isopropanol.

-

Polar Aprotic Solvents: e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.

-

Non-polar Solvents: e.g., Dichloromethane, Ethyl acetate.

-

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time to reach equilibrium should be experimentally determined by sampling at various time points until the concentration plateaus.[9]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, the aliquot should be filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuged.[9]

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile and Data Presentation

While experimental data is the definitive measure, a qualitative prediction of the solubility of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be made based on its structure. The presence of both polar functional groups and a significant non-polar moiety suggests that it will be poorly soluble in water and non-polar solvents, with the highest solubility likely in polar aprotic solvents like DMSO and DMF.

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Solubility of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol at 25 °C

| Solvent | Solvent Type | Predicted Solubility Category | Hypothetical Solubility (mg/mL) |

| Water (pH 7.0) | Aqueous | Very Slightly Soluble | < 0.1 |

| 0.1 M HCl (pH 1.2) | Aqueous Buffer | Slightly Soluble | 0.1 - 1.0 |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Very Slightly Soluble | < 0.1 |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Very Slightly Soluble | < 0.1 |

| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 100 |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 30 - 100 |

| Acetonitrile | Polar Aprotic | Slightly Soluble | 0.1 - 1.0 |

| Dichloromethane | Non-polar | Slightly Soluble | 0.1 - 1.0 |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | 1 - 10 |

Note: The solubility categories are based on USP definitions. The numerical values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data is not yet widely available, the principles and methodologies outlined here, grounded in established scientific literature and regulatory guidelines, offer a clear path for researchers. The predicted poor aqueous solubility underscores the importance of early-stage solubility assessment in drug development to inform formulation strategies, such as the use of co-solvents, surfactants, or complexation agents, to enhance bioavailability.[1] Further experimental studies are warranted to definitively characterize the solubility profile of this promising compound.

References

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2). Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Available at: [Link]

-

1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. Available at: [Link]

-

Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. (n.d.). SARJ. Available at: [Link]

-

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Available at: [Link]

-

ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). ICH. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Available at: [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. Available at: [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][10]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

-

Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (n.d.). Zaporozhye Medical Journal. Available at: [Link]

-